1-(4-Pyridinomethyl)pyrazole-4-boronic acid
Overview
Description
The pyrazole ring in 1-(4-Pyridinomethyl)pyrazole-4-boronic acid can act as a chelating agent for metal ions. This compound could be used as a probe to study metal-binding proteins or enzymes with potential applications in understanding cellular processes .
Synthesis Analysis
An improved synthesis of a similar compound, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, has been described. The synthesis involves the isolation of the corresponding lithium hydroxy ate complex, which is available in one pot from 4-bromo-1-methyl-1H-pyrazole and triisopropyl borate .Molecular Structure Analysis
The empirical formula of 1-(4-Pyridinomethyl)pyrazole-4-boronic acid is C9H10BN3O2, and its molecular weight is 203.01 . The SMILES string representation is OB(C1=CN(N=C1)CC2=CC=NC=C2)O .Chemical Reactions Analysis
1-(4-Pyridinomethyl)pyrazole-4-boronic acid could potentially be involved in Suzuki-Miyaura cross-coupling reactions and transesterification reactions . It could also be used as a reagent for the preparation of aminothiazoles as secretase modulators and amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders .Physical And Chemical Properties Analysis
1-(4-Pyridinomethyl)pyrazole-4-boronic acid is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate : 1-Alkyl-pyrazole acid, including 1-(4-Pyridinomethyl)pyrazole-4-boronic acid, is crucial for synthesizing biologically active compounds. A study discusses its preparation from 1H-pyrazole, undergoing processes like methylation, conversion to boronic acids, and condensation with pinacol (Zhang Yu-jua, 2013).
- Formation of Four-Coordinate Boron(III) Complexes : The interaction of 1-(2-pyridinyl)-5-pyrazolone derivatives with arylboronic acids, including 1-(4-Pyridinomethyl)pyrazole-4-boronic acid, can lead to the formation of boron(III) complexes in basic media. This highlights the compound's potential in complex formation and disproportionation reactions (Joungmo Cho et al., 2021).
Applications in Organic Chemistry
- Synthesis of Silylated or Germylated Pyrazoleboronic Acids : Research demonstrates the utility of 1-(4-Pyridinomethyl)pyrazole-4-boronic acid in creating silylated or germylated derivatives, which are significant in the synthesis of various organic compounds (K. Durka et al., 2015).
- Role in Suzuki-Miyaura Cross-Coupling Reactions : The compound is instrumental in Suzuki-Miyaura cross-coupling reactions, demonstrating its importance in creating diverse organic molecules (Peter R. Mullens, 2009).
Future Directions
properties
IUPAC Name |
[1-(pyridin-4-ylmethyl)pyrazol-4-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BN3O2/c14-10(15)9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7,14-15H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVKZRLVYHPZLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CC2=CC=NC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675002 | |
Record name | {1-[(Pyridin-4-yl)methyl]-1H-pyrazol-4-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Pyridinomethyl)pyrazole-4-boronic acid | |
CAS RN |
1141889-26-0 | |
Record name | {1-[(Pyridin-4-yl)methyl]-1H-pyrazol-4-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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